![molecular formula C34H41N5O8S B079615 Dihydroergotoxine CAS No. 11032-41-0](/img/structure/B79615.png)
Dihydroergotoxine
描述
准备方法
合成路线和反应条件: 双氢麦角毒碱的制备涉及麦角生物碱的氢化。 该过程通常包括在氢气存在下,使用如钯碳等催化剂还原麦角新碱、麦角碱、α-麦角隐碱和β-麦角隐碱 .
工业生产方法: 双氢麦角毒碱的工业生产涉及上述麦角生物碱的大规模氢化。 该过程在受控环境下进行,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型: 双氢麦角毒碱会发生多种化学反应,包括:
氧化: 该反应可在强氧化剂的作用下发生,导致形成氧化衍生物。
还原: 该化合物可在特定条件下进一步还原,生成更多氢化产物。
常用试剂和条件:
氧化: 强氧化剂如高锰酸钾或三氧化铬。
还原: 氢气在钯碳催化剂存在下。
取代: 在碱性条件下,各种烷基化剂.
主要形成的产物:
氧化: 双氢麦角毒碱的氧化衍生物。
还原: 该化合物更多氢化的形式。
取代: 烷基化衍生物.
科学研究应用
Pharmacological Properties
Dihydroergotoxine acts primarily as a dopamine receptor agonist , particularly targeting the D(2) dopamine receptor, which plays a significant role in several physiological processes including neurotransmission and vascular regulation . Its pharmacological actions are linked to its ability to modulate dopaminergic activity, making it relevant in treating conditions associated with dopamine dysregulation.
Clinical Applications
-
Cognitive Impairment and Dementia
- This compound has been studied for its effects on cognitive function in elderly patients. A double-blind study involving 41 outpatients aged 55 to 80 years demonstrated that administration of this compound mesylate (6 mg daily) resulted in statistically significant improvements in memory function compared to placebo . This suggests its potential use in managing age-related cognitive decline.
-
Erectile Dysfunction
- Research has shown that this compound may enhance erectile function. A study on Wistar rats indicated that this compound, along with bromocriptine, significantly improved penile erection capabilities compared to saline solutions . This positions this compound as a candidate for further investigation in the treatment of erectile dysfunction.
- Cerebrovascular Disorders
Data Table: Summary of Clinical Studies
作用机制
相似化合物的比较
双氢麦角毒碱在麦角生物碱中是独特的,因为它具有特定的双氢衍生物组合。类似的化合物包括:
- 双氢麦角碱
- 双氢麦角新碱
- 双氢麦角隐碱
- 麦角生物碱甲磺酸盐
生物活性
Dihydroergotoxine, a derivative of ergot alkaloids, is primarily utilized in the treatment of cognitive impairments associated with aging and vascular dementia. This compound exhibits various biological activities, particularly through its interaction with neurotransmitter systems. This article delves into the pharmacological properties, mechanisms of action, clinical studies, and potential therapeutic applications of this compound.
This compound functions mainly as an agonist at the D(2) dopamine receptors in humans, which are G-protein coupled receptors that inhibit adenylyl cyclase activity. This interaction is crucial for modulating dopaminergic signaling pathways, which are implicated in cognitive functions and motor control . The compound's pharmacological profile suggests potential benefits in enhancing memory and cognitive performance, particularly in elderly populations experiencing age-related cognitive decline.
Indications
This compound is indicated for:
- Cognitive impairment : Particularly in conditions like vascular dementia.
- Neurosensorial impairment : As part of symptomatic treatment strategies for elderly patients .
Case Studies
-
Double-Blind Study on Cognitive Impairment :
A controlled study involving high doses of this compound mesylate demonstrated significant improvements in short-term memory function among participants with mild cognitive impairment. The results indicated that higher dosages could enhance cognitive performance effectively . -
Traditional Chinese Medicine Integration :
In a study combining this compound with traditional Chinese herbal medicines for vascular dementia, the treatment group exhibited notable improvements compared to controls. The combination therapy highlighted the potential synergistic effects of this compound when used alongside herbal treatments .
Pharmacokinetics
The bioavailability and pharmacokinetic profile of this compound have been investigated through various studies. A notable cross-over study revealed that the compound has a bioavailability of approximately 50% when administered orally. Its pharmacokinetic parameters include:
- Absorption : Rapid absorption post-administration.
- Half-life : Approximately 3-4 hours.
- Metabolism : Primarily hepatic with biliary excretion .
Adverse Effects and Contraindications
While generally well-tolerated, this compound can cause side effects such as:
- Nausea
- Dizziness
- Hypotension
In specific populations, such as those with cardiovascular diseases or hypersensitivity to ergot derivatives, caution is advised due to potential contraindications .
Comparative Analysis with Other Treatments
A comparative analysis between this compound and Ginkgo biloba extract showed differential effects on cognitive function. While both treatments aim to improve cognitive outcomes, this compound demonstrated more consistent results in enhancing memory performance in clinical settings .
Treatment | Efficacy on Cognitive Function | Notable Side Effects |
---|---|---|
This compound | Significant improvement | Nausea, dizziness |
Ginkgo Biloba | Moderate improvement | Gastrointestinal upset |
属性
IUPAC Name |
N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYPXRFPBQGGAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N5O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6190-39-2 | |
Record name | Dihydroergotamine mesilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。